Dacomitinib

描述

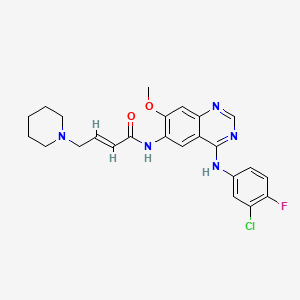

Structure

3D Structure

属性

IUPAC Name |

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]-4-piperidin-1-ylbut-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClFN5O2/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVXJQMNHJWSHET-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)/C=C/CN4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClFN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50149493 | |

| Record name | Dacomitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1 mg/mL | |

| Record name | Dacomitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11963 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1110813-31-4 | |

| Record name | Dacomitinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1110813-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dacomitinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1110813314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dacomitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11963 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dacomitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DACOMITINIB ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XJX250C20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

184-187 ºC | |

| Record name | Dacomitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11963 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Preclinical Research and Translational Studies on Dacomitinib

In Vitro Investigations of Dacomitinib Efficacy

Cell Line Sensitivity and Inhibition Concentration (IC50)

The in vitro potency of this compound has been evaluated across a wide range of cancer cell lines, demonstrating variable sensitivity that often correlates with the underlying molecular characteristics of the cells. The half-maximal inhibitory concentration (IC50), a measure of drug potency, has been a key metric in these assessments.

In studies on head and neck squamous cell carcinoma (HNSCC), this compound's efficacy was tested on a panel of 27 cell lines. nih.gov A 1 µM concentration of this compound inhibited growth by at least 50% in 17 of these lines, compared to only 7 of 27 for erlotinib (B232) at the same concentration. nih.gov The sensitivity was categorized into three groups: exquisitely sensitive (IC50 <10 nM), moderate (IC50 10 nM - 1 µM), and resistant (IC50 >1 µM). researchgate.net The average IC50 for the sensitive group was 5 nM, while the moderate and resistant groups had average IC50s of 75 nM and 2186 nM, respectively. researchgate.net

In non-small cell lung cancer (NSCLC) cell lines, this compound showed significantly lower IC50 values compared to the reversible inhibitor gefitinib (B1684475), particularly in cells with wild-type EGFR or the L858R mutation. mdpi.com For instance, in the H3255 cell line (L858R mutation), the IC50 for this compound was 0.007 µM, approximately tenfold lower than gefitinib's 0.075 µM. mdpi.com Similarly, in wild-type EGFR cell lines Calu-3 and H1819, this compound's IC50 values were 0.063 µM and 0.029 µM, respectively, compared to 1.4 µM and 0.42 µM for gefitinib. mdpi.com

Investigations in bladder cancer cell lines also highlighted differential sensitivity. Significant cytostatic effects were observed at concentrations of ≥50 nmol/L in UM-UC-6 cells and ≥100 nmol/L in UM-UC-9 cells, whereas UM-UC-3 cells were less sensitive. nih.gov

This compound IC50 Values in Various Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Cell Line | Cancer Type | EGFR Status | This compound IC50 (µM) | Reference |

|---|---|---|---|---|

| H3255 | NSCLC | L858R Mutation | 0.007 | mdpi.com |

| H1819 | NSCLC | Wild-Type | 0.029 | mdpi.com |

| Calu-3 | NSCLC | Wild-Type | 0.063 | mdpi.com |

| H1975 | NSCLC | L858R/T790M | 0.44 | nih.gov |

| H3255 GR | NSCLC | L858R/T790M | 0.119 | nih.gov |

| PC9 | NSCLC | Exon 19 Deletion | 0.001 | researchgate.net |

| UM-UC-6 | Bladder Cancer | HER Family Expressing | >0.05 | nih.gov |

| UM-UC-9 | Bladder Cancer | HER Family Expressing | >0.1 | nih.gov |

| FaDu | HNSCC | Wild-Type | Sensitive (<0.01) | researchgate.netmdpi.com |

| UT-SCC-8 | HNSCC | Wild-Type | Sensitive (<0.01) | mdpi.com |

Impact on EGFR Phosphorylation and Cell Viability in Cancer Cell Lines

A primary mechanism of this compound is the inhibition of EGFR autophosphorylation, which subsequently affects cell viability. In bladder cancer cell lines, this compound effectively inhibited baseline EGFR phosphorylation at the Y1068 residue. nih.gov This inhibition of receptor signaling corresponded with a reduction in cell viability, leading to G1 cell cycle arrest and apoptosis in sensitive cells like UM-UC-6. mdpi.comnih.gov Similarly, in glioblastoma (GBM) cells with EGFR amplification, this compound demonstrated a clear effect on cell viability, proliferation, and self-renewal. aacrjournals.orgnih.gov Studies in paclitaxel-resistant ovarian cancer cells (SKOV3-TR) showed that this compound effectively inhibited the phosphorylation of both EGFR (at Tyr1068) and HER2 (at Tyr1248), leading to reduced cell viability. mdpi.com This effect was superior to that of the first-generation inhibitors gefitinib and erlotinib, which only suppressed EGFR phosphorylation. mdpi.com

Studies in Gefitinib- and Erlotinib-Resistant Cell Lines

This compound has shown significant activity in preclinical models of NSCLC that are resistant to first-generation EGFR TKIs like gefitinib and erlotinib. nih.govnih.govascopubs.orgresearchgate.net Its efficacy extends to cell lines harboring the T790M mutation, a common mechanism of acquired resistance to first-generation inhibitors. nih.govnih.gov In the H1975 NSCLC cell line, which contains both the L858R activating mutation and the T790M resistance mutation, this compound effectively inhibited cell proliferation where gefitinib failed. mdpi.com The IC50 of this compound in various gefitinib-resistant cell lines, including those with T790M mutations in cis to different exon 19 deletions, ranged from 140 to 300 nmol/L. nih.gov This demonstrated potency suggested a potential role for this compound in overcoming acquired resistance. nih.gov However, further preclinical studies have also shown that prolonged exposure to this compound can lead to the development of resistance, often through the amplification of the T790M allele. nih.gov

Assessment of Activity Against Uncommon EGFR Mutations (e.g., Exon 18, Exon 20 Insertions)

This compound's activity is not limited to common EGFR mutations. It has demonstrated promising efficacy against several major uncommon EGFR mutations, including G719X, L861Q, and S768I. nih.gov In vitro analysis reported an IC50 value of less than 10 nM for the G719X mutation. nih.gov

Its performance against the historically challenging exon 20 insertion mutations is more nuanced. While many exon 20 insertions are resistant to TKIs, certain subtypes show sensitivity to this compound. nih.gov Specifically, preclinical models of EGFR-D770>GY and other insertions with a G770 equivalence were found to be uniquely sensitive to this compound and afatinib (B358) compared to other exon 20 insertion mutations. mdpi.com In biochemical assays, this compound inhibited phosphorylated EGFR in cells with the D770>GY mutation, whereas much higher concentrations were needed for other insertions like A767_V769dupASV. mdpi.com Furthermore, a case report highlighted this compound's significant activity against the rare HER2 exon 20 insertion M774delinsWLV in a lung cancer patient. nih.gov

Analysis of Downstream Signaling Pathway Inhibition (e.g., AKT, STAT3, ERK, p38 MAPK)

By inhibiting HER family receptors, this compound effectively blocks multiple downstream signaling cascades crucial for tumor cell proliferation and survival. patsnap.com In bladder cancer cells, inhibition of EGFR phosphorylation by this compound led to a corresponding inhibition of ERK (T202/Y204) and Akt (S473) phosphorylation. nih.gov Similarly, in HNSCC models, treatment with this compound reduced the activity of both the AKT and ERK pathways more effectively than the monoclonal antibody cetuximab. nih.gov

Studies in paclitaxel-resistant ovarian cancer cells confirmed that this compound inhibits a broad range of downstream proteins, including AKT, STAT3, ERK, and p38. mdpi.com Research in sarcoma cell lines also showed that this compound inhibited EGFR, HER2, AKT, and Erk activation more effectively than gefitinib. nih.govspandidos-publications.com However, this study noted that sarcoma cells exhibited minimal anti-proliferative effects due to a STAT3 escape pathway. nih.govspandidos-publications.com This suggests that while this compound potently inhibits key pathways, resistance can emerge through compensatory signaling, such as the activation of the JAK/STAT3 pathway, which has also been observed in NSCLC models. spandidos-publications.com

In Vivo Investigations of this compound Efficacy

The antitumor activity of this compound observed in vitro has been validated in multiple in vivo xenograft models. In bladder cancer, this compound exhibited increased growth inhibition of tumor xenografts compared to lapatinib. nih.gov Pharmacodynamic analysis of these tumors revealed reduced EGFR and ERK phosphorylation, decreased E-cadherin expression, and a lower mitotic count. nih.govcancer-research-network.com

In glioblastoma, systemic administration of this compound strongly impaired the in vivo tumor growth rate in both heterotopic and orthotopic xenograft models using EGFR-amplified cell lines. aacrjournals.orgnih.govascopubs.org Tumors from this compound-treated animals were smaller, with significantly fewer mitotic cells and a clear increase in apoptosis compared to controls. aacrjournals.orgascopubs.org Importantly, this compound was shown to dephosphorylate the downstream effectors of EGFR in vivo, an effect not diminished by the presence of the EGFRvIII mutant isoform. nih.gov These preclinical data confirmed that this compound could cross the blood-brain barrier to exert its antitumor effects on intracranial tumors. aacrjournals.org

In an SCCHN xenograft model using the FaDu cell line, this compound treatment delayed tumor growth by 13 days compared to the control group and was associated with reduced tumor cell proliferation and EGFR phosphorylation. mdpi.com

Mechanisms of Action Elucidation in Preclinical Models

This compound is a second-generation, irreversible pan-HER family tyrosine kinase inhibitor. amegroups.orgnih.gov Its mechanism of action involves targeting not only EGFR (HER1) but also HER2 and HER4. amegroups.orgaacrjournals.org Unlike first-generation inhibitors that bind reversibly, this compound forms a covalent bond with its target receptors. amegroups.orgpatsnap.com

The process begins with this compound competing with adenosine (B11128) triphosphate (ATP) for the binding site in the kinase domain of the receptor. nih.govamegroups.org Following this initial reversible binding, it forms an irreversible covalent bond with a specific cysteine residue at the edge of the ATP-binding cleft. nih.govamegroups.org In EGFR, this crucial interaction occurs with cysteine 773 (Cys773). nih.gov This covalent linkage permanently blocks ATP from binding to the kinase domain, thereby rendering the enzyme inactive. nih.govamegroups.org This irreversible nature results in a low off-rate, and the drug's pharmacodynamic effect is determined by the half-life of the target protein itself, as activity can only be restored through the synthesis of new receptor protein. nih.govamegroups.org This sustained inhibition contributes to its high potency. nih.gov

| Target Receptors | Binding Type | Key Interaction Site (EGFR) | Mechanism | Reference |

|---|---|---|---|---|

| EGFR (HER1), HER2, HER4 | Irreversible, Covalent | Cysteine 773 (Cys773) | Competes with ATP, then forms a covalent bond, leading to sustained blockade of the kinase domain. | nih.govamegroups.orgaacrjournals.org |

Preclinical studies have consistently shown this compound to be more potent than first-generation, reversible EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib. nih.govamegroups.org In cell-based assays, this compound demonstrated greater potency in inhibiting EGFR. nih.gov Its irreversible binding mechanism is a key differentiator, providing a more sustained blockade of receptor signaling compared to the reversible binding of gefitinib and erlotinib. amegroups.org

A significant advantage of this compound observed in preclinical models is its activity against EGFR mutations that confer resistance to first-generation TKIs. nih.gov The primary mechanism of acquired resistance to gefitinib and erlotinib is the T790M mutation in EGFR. amegroups.org this compound has demonstrated the ability to inhibit the secondary EGFR T790M mutant in preclinical settings. nih.gov Consequently, it has proven effective at reducing the growth of gefitinib-resistant NSCLC xenografts. nih.govamegroups.org While this compound has comparable inhibitory activity against wild-type EGFR in vitro to first-generation TKIs, it is significantly more potent against cell lines that harbor common EGFR-sensitizing mutations. frontiersin.org This broader spectrum of activity against both sensitizing and some resistance mutations highlighted its potential to overcome the limitations of earlier EGFR inhibitors. nih.gov

Clinical Research of Dacomitinib: Monotherapy Studies

Phase I Clinical Trials

Initial clinical investigations of dacomitinib centered on establishing its safety, tolerability, and preliminary efficacy in patients with advanced solid tumors. These Phase I trials were crucial in determining the foundational parameters for subsequent, more extensive studies.

Dose-Escalation Studies and Preliminary Activity in Advanced Solid Tumors

Phase I dose-escalation studies are designed to identify the maximum tolerated dose (MTD) of a new drug. nih.gov In the case of this compound, these trials involved enrolling patients with advanced solid tumors who had exhausted standard treatment options. A Japanese study, for instance, utilized a 3+3 dose-escalation design, administering this compound at 15 mg, 30 mg, and 45 mg once daily. nih.gov This methodical approach allows for careful monitoring of side effects as the dosage is incrementally increased. nih.govnih.gov

The preliminary antitumor activity of this compound was observed in these early trials. In a Phase I study involving Western patients with advanced solid tumors, this compound was evaluated at doses ranging from 0.5 mg to 60 mg. nih.gov In a South Korean Phase I/II trial, two NSCLC patients with HER2 amplification achieved stable disease as their best response. nih.gov These initial findings, while not definitive, provided the first indications of this compound's potential as a cancer therapeutic.

Pharmacokinetic Profile and Time to Maximum Concentration

Pharmacokinetics, the study of how the body absorbs, distributes, metabolizes, and excretes a drug, is a critical component of Phase I trials. For this compound, these assessments were conducted after both single and multiple doses. nih.gov Following oral administration, the time to reach maximum plasma concentration (Tmax) was found to be approximately 6 hours. fda.govdrugbank.com The absolute bioavailability of this compound is reported to be 80%. fda.govdrugbank.com Steady state, the point at which the rate of drug administration is equal to the rate of elimination over each dosing interval, was achieved within 14 days of repeated dosing. pfizer.com

| Parameter | Value | Reference |

|---|---|---|

| Time to Maximum Concentration (Tmax) | ~6 hours | fda.govdrugbank.com |

| Absolute Bioavailability | 80% | fda.govdrugbank.com |

| Time to Steady State | 14 days | pfizer.com |

Pharmacodynamic Observations (e.g., EGFR Phosphorylation Inhibition)

Pharmacodynamics focuses on the biochemical and physiological effects of drugs on the body. This compound is designed to be an irreversible inhibitor of the HER family of tyrosine kinases, which includes EGFR (HER1), HER2, and HER4. nih.gov The binding of ligands to EGFR leads to receptor dimerization and subsequent autophosphorylation, a key step in activating signaling pathways that regulate cell proliferation, invasion, and other processes critical to cancer development. nih.gov this compound demonstrated dose-dependent inhibition of EGFR and HER2 autophosphorylation in preclinical models. pfizer.com This inhibition of a fundamental cancer-driving mechanism underscores the targeted nature of the drug.

Assessment of Dose-Limiting Toxicities and Maximum Tolerated Dose

A primary objective of Phase I trials is to determine the dose-limiting toxicities (DLTs) and the maximum tolerated dose (MTD). arxiv.org DLTs are adverse effects that are severe enough to prevent further dose escalation. In a Phase I study with Japanese patients, this compound was administered in 21-day cycles, with continuous monitoring for DLTs. nih.gov The recommended Phase II dose (RP2D) was established at 45 mg once daily based on these early-phase studies. nih.gov

Phase II Clinical Trials

Following the establishment of a recommended dose and preliminary signs of activity in Phase I, this compound advanced to Phase II trials to further evaluate its efficacy in specific patient populations.

Activity in Advanced NSCLC (e.g., ARCHER 1017)

The ARCHER 1017 trial was a significant single-arm, Phase II study that investigated this compound in treatment-naïve patients with advanced NSCLC. nih.govnih.gov The trial initially enrolled patients based on clinical characteristics associated with a higher likelihood of harboring activating EGFR mutations, such as being never-smokers or light former smokers. nih.gov The protocol was later amended to also include patients with confirmed EGFR mutations, regardless of their smoking history. nih.gov

| Endpoint | Result | 95% Confidence Interval | Reference |

|---|---|---|---|

| 4-Month Progression-Free Survival (PFS) | 76.8% | 66.4% to 84.4% | nih.gov |

| Overall Response Rate (ORR) | 53.9% | 43.0% to 64.6% | nih.gov |

| Median Progression-Free Survival (PFS) | 11.5 months | 9.0 to 12.9 months | nih.gov |

| Median Overall Survival (OS) | 29.5 months | 22.8 to 35.6 months | nih.gov |

Efficacy in Patients with EGFR-Activating Mutations

Early phase clinical trials demonstrated the potential of this compound in treatment-naïve non-small cell lung cancer (NSCLC) patients with activating mutations in the epidermal growth factor receptor (EGFR). In a single-arm, phase II study involving patients with advanced NSCLC and activating EGFR mutations, this compound showed significant clinical activity. ascopubs.org The objective response rate (ORR) was 75.6%, and the study reported a median progression-free survival (PFS) of 18.2 months. ascopubs.org Another phase II trial reported that in patients with known EGFR mutations, 95% were progression-free at 4 months. 2minutemedicine.com The estimated median PFS for this group was over 40 months, which was notably longer than results seen in prior studies with other second-generation EGFR inhibitors. 2minutemedicine.com

Table 1: Efficacy of this compound Monotherapy in Treatment-Naïve EGFR-Mutant NSCLC

| Endpoint | Result | 95% Confidence Interval (CI) | Source |

|---|---|---|---|

| Objective Response Rate (ORR) | 75.6% | 60.5% - 87.1% | ascopubs.org |

| Median Progression-Free Survival (PFS) | 18.2 months | 12.8 - 23.8 months | ascopubs.org |

Evaluation in Specific Patient Subgroups (e.g., HER2-mutant or -amplified NSCLC)

The efficacy of this compound was also assessed in NSCLC patients with mutations or amplifications in the Human Epidermal Growth Factor Receptor 2 (HER2), another member of the ErbB family. In a phase II study focused on patients with HER2-mutant or HER2-amplified tumors, this compound demonstrated modest efficacy. nih.gov The study, which predominantly included patients who had received at least one prior line of chemotherapy, reported an objective response rate of 12%. nih.gov The median PFS was 3 months. nih.gov Notably, no responses were observed in patients whose tumors harbored the most common HER2 activating mutation. nih.gov In a separate cohort of a phase II study with available response data, 2 out of 16 patients (12.5%) in the HER2 cohort achieved a partial response. targetedonc.com

Studies in Recurrent Glioblastoma Patients with EGFR Amplification

Given that EGFR is amplified in approximately 50% of glioblastomas (GBM), this compound was evaluated in this patient population. asco.org A multicenter, open-label, phase II trial was conducted in adult patients with recurrent GBM and EGFR gene amplification. nih.govmdpi.com Despite preclinical data suggesting activity and evidence that the drug penetrates contrast-enhancing GBM tumors, this compound showed limited single-agent activity in most patients. nih.govnih.govascopubs.org

Assessment in Head and Neck Squamous Cell Carcinoma

This compound has been investigated in patients with recurrent and/or metastatic squamous cell carcinoma of the head and neck (R/M-SCCHN), a cancer type where EGFR is often overexpressed. targetedonc.comecancer.org In a phase II trial involving heavily pre-treated patients who had progressed on platinum-based chemotherapy, this compound demonstrated promising antitumor activity. aacrjournals.orgaacrjournals.org

Table 2: Efficacy of this compound in Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma

| Endpoint | Result | 95% Confidence Interval (CI) | Source |

|---|---|---|---|

| Objective Response Rate | 20.8% | N/A | aacrjournals.orgaacrjournals.org |

| Median Progression-Free Survival (PFS) | 3.9 months | 2.9 - 5.0 months | aacrjournals.orgaacrjournals.org |

Phase III Clinical Trials (e.g., ARCHER 1050)

The ARCHER 1050 trial was a pivotal, multinational, randomized, open-label, phase III study that compared the second-generation, irreversible EGFR TKI this compound against the first-generation, reversible EGFR TKI gefitinib (B1684475). ascopubs.orgascopost.comtandfonline.comclinicaltrials.gov The trial enrolled treatment-naïve patients with locally advanced or metastatic NSCLC harboring EGFR-activating mutations (exon 19 deletion or exon 21 L858R). clinicaltrials.govascopubs.orgasco.org

Progression-Free Survival (PFS) Outcomes

The primary endpoint of the ARCHER 1050 trial was progression-free survival (PFS), as assessed by an independent review committee. ascopubs.orgascopost.com this compound demonstrated a statistically significant and clinically meaningful improvement in PFS compared with gefitinib. ascopubs.orgjons-online.com

The median PFS for patients treated with this compound was 14.7 months, a 5.5-month improvement over the 9.2 months observed in the gefitinib arm. ascopubs.orgascopost.com The hazard ratio for disease progression or death was 0.59, favoring this compound. ascopost.com The benefit was further highlighted by the 24-month PFS rate, which was 30.6% for the this compound group versus only 9.6% for the gefitinib group. ascopost.com In the subgroup of Asian patients, the median PFS was 16.5 months with this compound versus 9.3 months with gefitinib. nih.gov

Objective Response Rate (ORR) and Duration of Response (DoR)

The objective response rate (ORR), a measure of tumor size reduction, and the duration of response (DoR), how long the tumor remains suppressed, are critical indicators of an anticancer drug's effectiveness.

In a phase II trial comparing this compound to erlotinib (B232), this compound demonstrated a significantly higher ORR of 17% compared to 5.3% for erlotinib. nih.gov The duration of response was also notably longer for this compound at 16.56 months versus 9.23 months for erlotinib. nih.gov A real-world study of 153 patients with EGFR-mutated NSCLC treated with first-line this compound reported an impressive ORR of 84.3%. cancernetwork.com In this study, 83.7% of patients achieved a partial response, and 0.7% had a complete response. cancernetwork.com Another study focusing on Chinese patients with the EGFR 21L858R mutation found an ORR of 61.9% for the entire study population and 70.9% among patients with evaluable lesions. nih.gov

For patients with uncommon EGFR mutations, a study in China showed that first-line this compound resulted in an ORR of 72.2% and a disease control rate (DCR) of 100%. nih.gov In a comparative study, this compound showed a significantly higher ORR of 60.5% compared to 26.7% for afatinib (B358) in patients with uncommon EGFR mutations. nih.gov

| Study Population | Treatment Setting | ORR (%) | DoR (months) |

| EGFR-mutated NSCLC vs. Erlotinib | Second-line | 17 | 16.56 |

| Real-world, EGFR-mutated NSCLC | First-line | 84.3 | Not Reported |

| Chinese patients with EGFR 21L858R mutation | First-line | 61.9 | Not Reported |

| Uncommon EGFR mutations | First-line | 72.2 | Not Reached |

| Uncommon EGFR mutations vs. Afatinib | Mixed-line | 60.5 | Not Reported |

Overall Survival (OS) Outcomes

The pivotal ARCHER 1050 phase III trial demonstrated a significant OS benefit for this compound over gefitinib in the first-line treatment of EGFR-mutated NSCLC. ascopubs.org The updated OS data from this trial showed a median OS of 34.1 months for this compound compared to 27.0 months for gefitinib. nih.gov At 42 months, the probability of survival was 41.0% for the this compound arm and 33.6% for the gefitinib arm. nih.gov A real-world study involving 153 patients reported a 24-month OS rate of 83.9%. cancernetwork.com

In a study of Chinese patients with the EGFR 21L858R mutation, the median OS was not reached. nih.gov Similarly, for patients with major uncommon EGFR mutations treated with first-line this compound, the median OS was 36.5 months. nih.gov

| Study | Comparison | Median OS (this compound) | Median OS (Comparator) |

| ARCHER 1050 (Updated) | Gefitinib | 34.1 months | 27.0 months |

| Real-world study | N/A | Not Reached (24-month rate: 83.9%) | N/A |

| Chinese patients (EGFR 21L858R) | N/A | Not Reached | N/A |

| Uncommon EGFR mutations | N/A | 36.5 months | N/A |

Efficacy in Patients with Brain Metastases

The central nervous system (CNS) is a common site for metastasis in NSCLC, and the ability of a drug to cross the blood-brain barrier is crucial. Although the initial ARCHER 1050 trial excluded patients with baseline brain metastases, subsequent real-world studies have shed light on this compound's intracranial efficacy. ascopubs.orgnih.gov

In a multicenter cohort study of treatment-naïve NSCLC patients with brain metastases, this compound demonstrated an intracranial ORR of 89.7% and a disease control rate of 97.7%. oup.com The median intracranial progression-free survival (PFS) was 26.0 months. oup.com Another study involving 32 patients with EGFR-mutated NSCLC and brain disease reported an intracranial ORR of 87.5% and an intracranial DCR of 100% in the CNS evaluable group. nih.gov In a smaller chart review, the intracranial ORR was 40% with a DCR of 100%. ascopubs.org

A study focusing on patients with uncommon EGFR mutations found that disease control of brain metastatic lesions was achieved in 92.9% of patients. nih.gov

| Study | Patient Population | Intracranial ORR (%) | Intracranial DCR (%) |

| Multicenter cohort study | Treatment-naïve NSCLC with brain metastases | 89.7 | 97.7 |

| Real-world study | EGFR-mutated NSCLC with brain disease | 87.5 | 100 |

| Chart review | Advanced NSCLC with baseline brain metastases | 40 | 100 |

| Uncommon EGFR mutations | NSCLC with brain metastases | Not Reported | 92.9 |

Subgroup Analyses (e.g., by Region, EGFR Mutation Status)

Subgroup analyses of clinical trials provide valuable insights into the efficacy of a drug in specific patient populations.

By Region: A sub-analysis of the ARCHER 1050 trial focusing on Asian patients with the exon 21 L858R mutation showed a marked prolongation of PFS with this compound compared to gefitinib (16.0 vs. 11.1 months). researchgate.net

By EGFR Mutation Status: In the ARCHER 1050 trial, for the subgroup of patients with an exon 19 deletion, the median OS was 36.7 months with this compound versus 30.8 months with gefitinib. nih.gov A real-world study found that patients with an exon 19 deletion had a median PFS of 18.1 months, compared to 15.9 months for those with the L858R mutation. cancernetwork.compharmacytimes.com

For patients with major uncommon EGFR mutations, a Chinese study reported differences in response rates by mutation subtype, with the L861X subgroup having the lowest ORR (44.4%) compared to G719X (56.5%) and S768I (62.5%), though the difference was not statistically significant. nih.gov In a comparative study, the ORR for this compound was generally higher than for afatinib across different uncommon mutation subtypes. nih.gov

| Subgroup | This compound Efficacy | Comparator Efficacy (if applicable) |

| Region (Asian, ARCHER 1050) | ||

| Exon 21 L858R Mutation | Median PFS: 16.0 months | Median PFS (Gefitinib): 11.1 months |

| EGFR Mutation Status (ARCHER 1050) | ||

| Exon 19 Deletion | Median OS: 36.7 months | Median OS (Gefitinib): 30.8 months |

| EGFR Mutation Status (Real-world) | ||

| Exon 19 Deletion | Median PFS: 18.1 months | N/A |

| L858R Mutation | Median PFS: 15.9 months | N/A |

| Uncommon EGFR Mutations (Chinese Study) | ||

| G719X | ORR: 56.5% | N/A |

| L861X | ORR: 44.4% | N/A |

| S768I | ORR: 62.5% | N/A |

Mechanisms of Acquired Resistance to Dacomitinib

EGFR Secondary Mutations

The most well-characterized mechanisms of acquired resistance to dacomitinib involve the emergence of secondary mutations within the EGFR gene itself. These mutations alter the drug's binding site or the conformation of the EGFR protein, thereby reducing the inhibitory effect of this compound.

T790M Mutation as a Common Resistance Mechanism

The T790M mutation, a substitution of threonine (T) with methionine (M) at position 790 in exon 20 of the EGFR gene, is a well-established and common mechanism of resistance to first- and second-generation EGFR TKIs, including this compound. This "gatekeeper" mutation is thought to increase the ATP affinity of the EGFR kinase domain, which reduces the relative potency of ATP-competitive inhibitors like this compound.

In a real-world study of patients who progressed on this compound, re-biopsies were performed on 56 individuals. Of these, 27 were found to have acquired the EGFR T790M mutation, indicating a frequency of approximately 48% in this patient cohort cancernetwork.com. This highlights the clinical significance of T790M as a primary driver of acquired resistance to this compound.

An in vitro study further elucidated the prevalence of this mutation. This compound-resistant clones were established through chemical mutagenesis, and subsequent analysis revealed that a significant majority, 90%, of these resistant clones had acquired the T790M mutation nih.gov.

Frequency of T790M Mutation in this compound Resistance

| Study Type | Patient/Sample Type | Frequency of T790M | Source |

|---|---|---|---|

| Real-World Clinical Study | 56 patients with progression on this compound | 48% (27 of 56) | cancernetwork.com |

| In Vitro Study | 171 this compound-resistant clones | 90% | nih.gov |

C797S Mutation as a Resistance Mechanism

Another critical secondary mutation that confers resistance to this compound is the C797S mutation. This mutation involves the substitution of cysteine (C) with serine (S) at position 797, also in exon 20 of the EGFR gene. The cysteine at this position is the covalent binding site for irreversible EGFR TKIs like this compound. The substitution with serine prevents this covalent bond from forming, thereby rendering the drug ineffective.

In vitro studies have demonstrated that this compound can directly induce the C797S secondary mutation nih.gov. The frequency of the C797S mutation appears to be influenced by the initial activating EGFR mutation. In this compound-resistant clones with an L858R activating mutation, C797S was observed in 11% of cases. This frequency increased to 24% in clones with a G719A activating mutation nih.gov.

Frequency of C797S Mutation in this compound-Resistant Clones (In Vitro)

| Original Activating EGFR Mutation | Frequency of C797S | Source |

|---|---|---|

| L858R | 11% (4 of 35 clones) | nih.gov |

| G719A | 24% (12 of 38 clones) | nih.gov |

Emergence and Timing of Secondary Mutations

The timing of the emergence of these resistance mutations is a key area of investigation. An in vitro study comparing the development of T790M and C797S mutations in this compound-resistant clones found no significant difference in the time to resistance between the two mutations. This was observed in clones with both L858R (p = 0.93) and G719A (p = 0.86) activating mutations, suggesting that both resistance mechanisms can arise within a similar timeframe under the selective pressure of this compound nih.gov.

Bypass Signaling Pathway Activation

In addition to on-target EGFR mutations, acquired resistance to this compound can also be driven by the activation of alternative signaling pathways that bypass the need for EGFR signaling to promote tumor cell survival and proliferation. This is often achieved through the amplification of other receptor tyrosine kinases.

MET Amplification

Amplification of the MET proto-oncogene is a known mechanism of resistance to various EGFR TKIs. MET amplification leads to the overexpression and activation of the MET receptor, which can then activate downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, independently of EGFR. While MET amplification has been identified as a resistance mechanism to second-generation EGFR TKIs as a class, specific clinical data on its frequency following this compound treatment is limited. However, it is recognized as a potential driver of resistance.

HER2 Amplification

Similar to MET, amplification of the human epidermal growth factor receptor 2 (HER2, also known as ERBB2) gene is another bypass track mechanism that can lead to acquired resistance to EGFR TKIs. HER2 is a member of the same receptor tyrosine kinase family as EGFR. Its amplification leads to the formation of HER2 homodimers or heterodimers with other HER family members, resulting in the activation of downstream signaling pathways that can sustain tumor growth despite EGFR inhibition by this compound.

One study investigating genetic alterations in patients who progressed on EGFR TKIs found that HER2 amplification occurred in 3% of those who had received first- or second-generation inhibitors nih.gov. In a phase II trial of this compound in patients with HER2-mutant or amplified lung cancers, no partial responses were observed in the four patients with HER2 amplification nih.govmdforlives.com. While this does not directly quantify the frequency of HER2 amplification as a resistance mechanism, it suggests that this compound monotherapy is not effective in overcoming this bypass pathway.

PIK3CA Mutation

Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3K), are a known mechanism of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs). These mutations can lead to the constitutive activation of the PI3K-AKT signaling pathway, thereby promoting cell survival and proliferation independently of EGFR signaling.

In the context of non-small cell lung cancer (NSCLC), PIK3CA mutations are found with a higher frequency in squamous cell carcinoma (8.9%) compared to adenocarcinoma (2.9%). The most common mutations occur in exon 9 (helical domain, e.g., E545K, E542K) and exon 20 (catalytic domain, e.g., H1047R, H1047L). Notably, these mutations often co-occur with other oncogenic driver mutations, including those in EGFR and KRAS. The presence of a PIK3CA mutation can sustain downstream signaling even when EGFR is effectively inhibited by this compound, thus conferring resistance.

Table 1: Research Findings on PIK3CA Mutations in NSCLC

| Finding | Significance in Resistance |

|---|---|

| Higher frequency in squamous cell carcinoma vs. adenocarcinoma. | Suggests a histology-dependent prevalence of this resistance mechanism. |

| Common hotspots in exon 9 (E545K, E542K) and exon 20 (H1047R). | These specific mutations are known to be activating, leading to pathway dysregulation. |

RAS Mutation

The RAS family of small GTPases (KRAS, NRAS, HRAS) are key components of the MAPK signaling pathway (RAS-RAF-MEK-ERK). Mutations in RAS genes are well-established drivers of cancer and can also emerge as a mechanism of acquired resistance to EGFR inhibitors.

Activating mutations in RAS genes render the protein constitutively active, leading to persistent downstream signaling through the MAPK pathway, independent of upstream EGFR activation. This bypass mechanism allows cancer cells to evade the inhibitory effects of this compound. While RAS mutations are not frequently observed in treatment-naive EGFR-mutated lung cancers, they can be acquired after TKI therapy. For instance, preclinical models have shown that a gain of copy number of wild-type KRAS or NRAS, or the acquisition of novel NRAS mutations (e.g., E63K), can confer resistance to EGFR inhibitors. The activation of the RAS-MAPK pathway is a convergent mechanism of resistance for various EGFR TKIs.

Table 2: Research Findings on RAS Mutations and EGFR TKI Resistance

| Finding | Significance in Resistance |

|---|---|

| KRAS mutations are associated with a lack of response to EGFR inhibitors. | Indicates a primary resistance mechanism, but can also be acquired. |

| Ectopic expression of mutant NRAS confers resistance to EGFR TKIs in sensitive cell lines. | Demonstrates a direct causal link between NRAS activation and resistance. |

| Gain of copy number in wild-type KRAS or NRAS detected in resistant cell populations. | Suggests that overexpression, not just mutation, of RAS proteins can drive resistance. |

IGF1R Activation and Downstream Pathways (e.g., PI3K-AKT, MAPK)

Activation of the Insulin-like Growth Factor 1 Receptor (IGF1R) pathway represents another critical bypass track for acquired resistance to this compound. IGF1R signaling can promote cell survival and proliferation through the activation of two major downstream cascades: the PI3K-AKT pathway and the RAS-MAPK pathway.

In preclinical studies, this compound-resistant cells have been shown to up-regulate both total and phosphorylated levels of IGF1R. nih.gov This heightened IGF1R activity can compensate for the loss of EGFR signaling. nih.gov The activation of IGF1R maintains the necessary downstream signals for cell survival through PI3K-AKT and for proliferation through MAPK, effectively rendering the cells insensitive to EGFR blockade by this compound. nih.gov This mechanism is an example of signaling pathway redundancy, where tumor cells adapt to the inhibition of one receptor tyrosine kinase (RTK) by co-opting another.

Table 3: Role of IGF1R Activation in this compound Resistance

| Component | Role in Resistance | Downstream Effect |

|---|---|---|

| IGF1R | Upregulated and hyperactivated in resistant cells. | Activates bypass signaling pathways. |

| PI3K-AKT Pathway | Activated by IGF1R signaling. | Promotes cell survival and inhibits apoptosis. |

| MAPK Pathway | Activated by IGF1R signaling. | Stimulates cell proliferation and growth. |

RET Rearrangements/Fusions

Gene rearrangements involving the RET (Rearranged during Transfection) proto-oncogene are another, albeit rare, mechanism of acquired resistance to EGFR TKIs. These rearrangements lead to the formation of fusion proteins with constitutive kinase activity, which can drive cancer cell growth and survival independently of the EGFR pathway.

The most common fusion partner for RET in NSCLC is KIF5B, though others like CCDC6 have been identified. nih.govtargetedonc.com A case has been reported of a patient with an EGFR L858R mutation who, after an initial response to this compound, developed acquired resistance due to a newly identified CCDC6-RET fusion. nih.govresearchgate.net This oncogenic fusion drives downstream signaling, creating a bypass track that circumvents EGFR inhibition by this compound. The identification of such fusions underscores the importance of comprehensive genomic profiling, such as next-generation sequencing (NGS), upon progression to identify actionable resistance mechanisms. nih.govresearchgate.net

Table 4: Characteristics of RET Fusions as a Resistance Mechanism

| Feature | Description |

|---|---|

| Mechanism | Formation of a fusion gene (e.g., CCDC6-RET) leading to a constitutively active kinase. |

| Effect | Activation of downstream signaling pathways independent of EGFR. |

| Frequency | Rare, occurring in approximately 1-2% of NSCLC cases, and also as an acquired resistance mechanism. nih.gov |

| Detection | Typically requires advanced molecular techniques like next-generation sequencing. |

| Clinical Implication | Combined therapy with EGFR and RET inhibitors may be a potential strategy to overcome this resistance. nih.govresearchgate.net |

Other Mechanisms of Resistance

Beyond specific genetic alterations that activate bypass pathways, other cellular processes can contribute to this compound resistance. These include the modulation of signaling networks that control cell growth and the activity of membrane transporters that regulate intracellular drug concentrations.

Hippo Pathway Inhibition

The Hippo signaling pathway is a key regulator of organ size, cell proliferation, and apoptosis. Its primary downstream effectors are the transcriptional co-activators YAP (Yes-associated protein) and TAZ. When the Hippo pathway is active, YAP is phosphorylated and retained in the cytoplasm, preventing it from promoting transcription. Conversely, when the pathway is inhibited, YAP translocates to the nucleus and drives the expression of genes that promote cell growth and survival.

Enhanced YAP activity has been identified as a mechanism of both primary and acquired resistance to EGFR-TKIs. nih.govkaist.ac.kr In lung adenocarcinoma cells with EGFR-TKI resistance, YAP activity is often enhanced, leading to the expression of downstream targets like AXL, a receptor tyrosine kinase that can itself confer TKI resistance. nih.govkaist.ac.kr This YAP-driven resistance can occur independently of the canonical Hippo pathway kinases. nih.govkaist.ac.kr Therefore, the inhibition of the Hippo pathway, leading to YAP activation, represents a non-mutational mechanism by which cancer cells can evade the effects of this compound.

Role of Drug Efflux Transporters (e.g., P-gp, BCRP)

ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, encoded by ABCB1) and Breast Cancer Resistance Protein (BCRP, encoded by ABCG2), are membrane proteins that can actively extrude a wide variety of substrates, including many chemotherapeutic agents, from the cell. Overexpression of these transporters is a classic mechanism of multidrug resistance (MDR).

Interestingly, while overexpression of these transporters can cause resistance to many drugs, studies on this compound have revealed a more complex interaction. Research has shown that this compound can act as an inhibitor of the efflux function of both P-gp and BCRP. nih.gov In preclinical models, this compound was found to significantly reverse drug resistance mediated by these transporters in cancer cells overexpressing them. nih.gov It achieves this by antagonizing the drug efflux function, likely by binding to the transporter's drug-substrate site or by inhibiting its ATPase activity. nih.gov This suggests that while the overexpression of P-gp or BCRP is a potential resistance mechanism for other TKIs that are substrates of these pumps, it is not a likely mechanism of resistance to this compound itself. Instead, this compound may act as a chemosensitizer when used in combination with drugs that are substrates for these transporters. nih.gov

Table 5: Interaction of this compound with ABC Drug Transporters

| Transporter | Gene Name | This compound Interaction | Implication for Resistance |

|---|---|---|---|

| P-glycoprotein (P-gp) | ABCB1 | Inhibits drug efflux activity. | Unlikely to be a mechanism of resistance to this compound; may reverse resistance to other drugs. nih.gov |

| Breast Cancer Resistance Protein (BCRP) | ABCG2 | Inhibits drug efflux activity. | Unlikely to be a mechanism of resistance to this compound; may reverse resistance to other drugs. nih.gov |

Mentioned Compounds

Strategies to Overcome Resistance

Sequential Therapy with Other EGFR TKIs

The use of EGFR TKIs in a sequential manner is a logical strategy to counteract acquired resistance, particularly when resistance is driven by secondary mutations in the EGFR gene. The effectiveness of a subsequent TKI is highly dependent on the specific molecular mechanism of resistance that develops after this compound therapy.

Historically, the clinical activity of this compound in patients who developed resistance to first-generation EGFR TKIs (e.g., erlotinib (B232), gefitinib) was disappointingly low, with response rates under 10%. nih.govfrontiersin.org This was particularly true for patients whose resistance was mediated by the common EGFR T790M mutation, for which this compound does not provide a clinical benefit at tolerable doses. frontiersin.org

With the advent of third-generation TKIs, such as osimertinib (B560133), which is highly effective against the T790M mutation, the sequencing strategy has evolved. For patients treated with a second-generation TKI like this compound, the development of T790M is a potential mechanism of resistance, occurring in approximately 15.4% of cases with uncommon EGFR mutations. nih.gov In such T790M-positive cases, sequential therapy with osimertinib is a standard approach. nih.govresearchgate.net However, the efficacy of sequential osimertinib in patients who develop resistance to second-generation TKIs through non-T790M mechanisms or in the context of uncommon baseline mutations requires further investigation. mdpi.com

Conversely, there is emerging evidence for the use of this compound after resistance to the third-generation TKI, osimertinib. In specific cases where osimertinib resistance is driven by the rare EGFR L718Q mutation, this compound has shown potential therapeutic efficacy. nih.gov In vitro studies have indicated that EGFR mutations like L858R/L718Q are sensitive to this compound and afatinib (B358). nih.gov This has been supported by case reports where this compound treatment resulted in significant therapeutic effects for patients with advanced Non-Small Cell Lung Cancer (NSCLC) harboring concomitant EGFR L858R/L718Q mutations that emerged after osimertinib failure. nih.gov

The optimal sequence of the various generations of EGFR TKIs remains an area of active clinical research, with the choice of the next agent being critically dependent on the molecular profile of the tumor at the time of progression. nih.gov

Combination Therapies Targeting Resistance Mechanisms

To address the heterogeneity of resistance mechanisms that are not targetable by sequential EGFR TKI monotherapy, numerous combination strategies have been investigated. These approaches aim to simultaneously inhibit the primary driver oncogene and the newly activated bypass tracks or other resistance pathways.

Combination with other EGFR TKIs:

Interactive Data Table: Clinical Trial of Combination this compound and Osimertinib

| Trial Setting | Primary Endpoint | Overall Response Rate (ORR) | Key Finding | Toxicity Profile |

| Initial Therapy | Prevention of acquired EGFR alterations | 73% (95% CI, 50%–88%) aacrjournals.org | No acquired secondary EGFR alterations observed at progression. aacrjournals.org | High rates of cutaneous (93%) and diarrhea (72%) toxicities. harvard.edu |

| Acquired Resistance | Reversal of resistance from second-site EGFR mutations | 14% (95% CI, 1%–58%) aacrjournals.org | Combination was not effective in reversing acquired resistance. nih.gov | Substantial toxicity limits the combination. nih.gov |

Combination with MET Inhibitors:

MET amplification is a well-established bypass pathway that confers resistance to EGFR TKIs. Consequently, combining this compound with a MET inhibitor is a rational approach. A phase I study evaluated the combination of this compound with crizotinib, an inhibitor of ALK, ROS1, and MET. nih.gov The study enrolled patients with advanced NSCLC who had progressed on prior therapies. However, the combination demonstrated limited antitumor activity, with only one partial response out of 70 patients, and was associated with substantial toxicity, including diarrhea, rash, and fatigue. nih.gov The maximum tolerated dose was determined to be this compound 30 mg daily plus crizotinib 200 mg twice daily. nih.gov Despite the disappointing results of this specific trial, the principle of co-targeting EGFR and MET remains a valid strategy, as evidenced by more promising results from trials combining other EGFR TKIs like osimertinib with selective MET inhibitors such as savolitinib. amegroups.orgmdedge.com

Combination with MEK Inhibitors:

Combination with Anti-Angiogenic Agents:

In real-world clinical practice, after the development of resistance to this compound, a frequently used subsequent strategy involves combining this compound with an anti-angiogenic agent. mdpi.com Agents such as bevacizumab or anlotinib have been used in this combination setting, suggesting a perceived clinical benefit in targeting angiogenesis as a potential resistance mechanism, although robust prospective data are needed. mdpi.com

Combination with Other Targeted Inhibitors:

The emergence of rare fusion genes can also act as a resistance mechanism to this compound. In a case report, a patient treated with this compound developed a CCDC6-RET fusion. nih.gov A subsequent combination of this compound with the RET inhibitor selpercatinib led to a significant clinical improvement, highlighting the importance of comprehensive genomic profiling upon progression to identify targetable resistance mechanisms and guide personalized combination therapies. nih.gov

Dacomitinib in Combination Therapies and Sequential Treatment Strategies

Rationale for Combination Approaches

The primary motivation for combining dacomitinib with other therapeutic agents is to overcome or delay the development of resistance and to achieve more profound and durable antitumor responses.

Resistance to EGFR TKIs can be primary (present at the start of therapy) or acquired (developing after an initial response). Acquired resistance is a near-universal event, often driven by secondary mutations in the EGFR gene or the activation of bypass signaling pathways. tandfonline.comnih.gov For third-generation TKIs like osimertinib (B560133), acquired resistance can manifest through on-target EGFR alterations such as the C797S mutation. aacrjournals.orgnih.gov Similarly, patients treated with this compound can develop resistance through mechanisms like acquired RET fusions. tandfonline.com

Combination therapy with dual EGFR TKIs or with agents targeting different pathways is a strategy designed to prevent or reverse this on-target resistance. nih.gov The goal is to inhibit multiple oncogenic drivers simultaneously, making it more difficult for cancer cells to escape therapeutic pressure. For instance, combining this compound with osimertinib aims to prevent the emergence of resistance mutations that are sensitive to one drug but not the other. egfrcancer.org

The use of combination therapies is predicated on the potential for synergistic or additive antitumor effects. By targeting different components of the HER family of receptors (as this compound does) or by simultaneously inhibiting distinct signaling pathways, combination strategies can induce more durable responses. egfrcancer.orgnih.gov Preclinical evidence suggests that dual EGFR inhibition may delay the emergence of acquired resistance, a concept that underpins clinical trials combining different EGFR TKIs. ecancer.org The combination of this compound with agents targeting angiogenesis or other specific genetic alterations, such as RET fusions, also seeks to exploit potential synergies by attacking the tumor through multiple, complementary mechanisms. tandfonline.commdpi.com

This compound in Combination with Other EGFR TKIs

Given the shared target of EGFR, combining different classes of EGFR TKIs is a logical approach to intensify pathway inhibition and combat resistance.

The combination of the second-generation TKI this compound and the third-generation TKI osimertinib has been formally investigated in prospective phase I/II clinical trials to address on-target resistance in both the initial (first-line) and acquired resistance settings. aacrjournals.orgnih.gov

| Clinical Setting | Overall Response Rate (ORR) | Patient Population |

| First-Line Therapy | 73% | EGFR-mutant lung cancer patients receiving initial therapy. aacrjournals.orgnih.gov |

| Acquired Resistance | 14% | EGFR-mutant lung cancer patients with progression on osimertinib and an acquired EGFR second-site mutation. aacrjournals.orgnih.gov |

This interactive table summarizes the key findings from prospective trials of combined this compound and osimertinib.

A key objective of combining EGFR TKIs is to prevent the evolution of resistant subclones driven by secondary EGFR mutations. In this regard, the combination of this compound and osimertinib as an upfront treatment showed considerable success. nih.gov Research demonstrated that for patients who received the combination as their initial therapy, no acquired secondary alterations in EGFR were observed at the time of disease progression. aacrjournals.orgnih.govnih.gov This finding suggests that dual EGFR inhibition may be an effective strategy to prevent the development of on-target resistance mechanisms. nih.gov

Conversely, the combination did not succeed in reversing resistance in patients who had already developed acquired EGFR second-site mutations after treatment with osimertinib. nih.govnih.gov This highlights the challenge of overcoming established on-target resistance with this particular combination therapy. nih.gov

This compound in Combination with Other Targeted Agents

Beyond combining with other EGFR TKIs, research has explored pairing this compound with agents that target different oncogenic pathways, particularly in the setting of acquired resistance.

One notable example involves a patient who developed an acquired CCDC6-RET fusion following treatment with this compound. tandfonline.com This resistance mechanism was addressed by combining this compound with the RET kinase inhibitor selpercatinib. The combination treatment led to notable clinical improvements, suggesting this as a potential strategy to overcome RET fusion-mediated resistance. tandfonline.com

Another approach observed in clinical practice following this compound resistance is the combination with anti-angiogenic agents. mdpi.com A comparative study noted that after developing resistance to this compound, the most frequently used subsequent therapy (25% of cases) was a combination of this compound and an anti-angiogenic agent, such as bevacizumab or anlotinib. mdpi.com A separate real-world study also identified the use of this compound in combination with bevacizumab in later-line settings. nih.gov

| Combination Agent | Target | Therapeutic Context |

| Selpercatinib | RET Kinase | To overcome acquired CCDC6-RET fusion after this compound treatment. tandfonline.com |

| Bevacizumab | VEGF | Used in combination after acquired resistance to this compound. mdpi.comnih.gov |

| Anlotinib | VEGFR, FGFR, PDGFR, c-Kit | Used in combination after acquired resistance to this compound. mdpi.com |

This interactive table outlines examples of this compound combinations with other targeted agents.

Sequential Treatment Strategies

The optimal sequencing of EGFR TKIs is a critical aspect of managing EGFR-mutated NSCLC to maximize patient outcomes.

The emergence of the third-generation TKI osimertinib, which targets both sensitizing EGFR mutations and the T790M resistance mutation, has further evolved the treatment landscape. exlibrisgroup.com Osimertinib is now a standard first-line option and the treatment of choice for patients with T790M-positive NSCLC after progression on a first- or second-generation TKI. exlibrisgroup.comnih.gov

Studies have investigated the use of this compound after progression on osimertinib. A phase II study of this compound in patients who had progressed on first-line osimertinib showed limited benefit, with an objective response rate of 17% and a median PFS of 1.8 months. ascopubs.orgnih.gov However, some patients did experience a response, including one patient with a G719A mutation who had an ongoing response at 17 months. nih.gov Another case report showed that a patient with an acquired EGFR L718Q mutation after osimertinib treatment responded to this compound. nih.gov

Conversely, the sequential use of afatinib (B358) (another second-generation TKI) followed by osimertinib has shown promising survival outcomes in real-world studies, suggesting that for patients with acquired T790M mutations, this sequence can lead to extended periods of disease control. nih.gov

Table 2: ARCHER 1050 Trial - this compound vs. Gefitinib (B1684475)

| Outcome | This compound | Gefitinib | Hazard Ratio (95% CI) | p-value |

| Median PFS | 14.7 months | 9.2 months | 0.59 (0.47-0.74) | <0.0001 |

| Median OS | 34.1 months | 26.8 months | 0.76 (0.582-0.993) | 0.044 |

| Data from a phase 3 trial in first-line EGFR-mutated NSCLC. asco.orgnih.gov |

The choice of first-line therapy can influence subsequent treatment options and outcomes. Starting with a second-generation TKI like this compound has shown a significant survival advantage over a first-generation TKI. asco.org For patients who develop the T790M resistance mutation after a first- or second-generation TKI, osimertinib is the standard of care. nih.gov

However, with osimertinib now also being a primary first-line option, the optimal sequence after first-line osimertinib failure is less clear. ascopubs.org Preclinical data suggest that tumors with certain acquired resistance mutations after osimertinib may retain sensitivity to second-generation TKIs. nih.gov Clinical trial data for this compound in this setting has shown limited but existing activity. ascopubs.orgnih.gov

The combination of this compound and osimertinib is also being explored in clinical trials to potentially prevent or delay the emergence of resistance. egfrcancer.orgcancer.govaacrjournals.org A phase I/II trial is investigating this combination as an initial therapy. aacrjournals.org

Ultimately, the ideal treatment sequence will likely depend on individual patient factors, including the specific EGFR mutation, the mechanisms of resistance that develop, and patient tolerability. tandfonline.com

Pharmacodynamics and Biomarker Research

Correlation of Exposure with Clinical Outcomes

The pharmacokinetics of dacomitinib, particularly its steady-state trough concentrations (Ctrough), have been evaluated in relation to clinical outcomes. In a randomized phase II study comparing this compound to erlotinib (B232) in patients with advanced non-small-cell lung cancer (NSCLC), pharmacokinetic exposures of this compound were found to be consistent with those previously reported. nih.gov The major circulating metabolite, PF-05199265, which also acts as a pan-HER inhibitor, was present at steady-state concentrations approximately 10% of the parent compound. nih.gov

Pharmacokinetic parameters of this compound in Korean patients with refractory KRAS wild-type adenocarcinoma NSCLC were similar to those observed in Western patients. nih.gov Furthermore, the aqueous solubility of this compound is pH-dependent, with the highest solubility occurring at an acidic pH. nih.gov Co-administration with a proton pump inhibitor, rabeprazole, was shown to decrease this compound's maximum concentration (Cmax) by 51% and the area under the curve (AUC) by 39%. nih.gov However, population pharmacokinetic analyses indicated that renal or hepatic function did not have a significant impact on this compound clearance. fda.gov

Biomarkers for Patient Selection and Response Prediction

This compound has demonstrated significant efficacy in the first-line treatment of patients with advanced NSCLC harboring common (or classical) epidermal growth factor receptor (EGFR) mutations, specifically exon 19 deletion (del19) and the L858R substitution in exon 21. amegroups.orgfrontiersin.orgcda-amc.ca The pivotal ARCHER 1050 study, a phase III trial, compared this compound with gefitinib (B1684475) in this patient population. amegroups.orgnih.govtheoncologypharmacist.com

| Study | Patient Population | This compound Median PFS | Comparator Median PFS | This compound Median OS | Comparator Median OS |

|---|---|---|---|---|---|

| ARCHER 1050 nih.govtheoncologypharmacist.commdforlives.com | First-line advanced NSCLC with EGFR exon 19 del or L858R | 14.7 months | 9.2 months (Gefitinib) | 34.1 months | 26.8 months (Gefitinib) |

| Real-world Study pharmgkb.org | First-line EGFR-mutant NSCLC | 18.1 months (Exon 19 del) | N/A | Not Reported | N/A |

| Real-world Study pharmgkb.org | First-line EGFR-mutant NSCLC | 15.9 months (L858R) | N/A | Not Reported | N/A |

| Rechallenge Study nih.gov | Post-EGFR-TKI failure | 4.1 months (Exon 19 del) | N/A | 10.5 months (overall) | N/A |

| Rechallenge Study nih.gov | Post-EGFR-TKI failure | 5.8 months (L858R) | N/A | 10.5 months (overall) | N/A |

This compound has shown promising activity in patients with NSCLC harboring uncommon EGFR mutations, which account for approximately 10% of all EGFR mutations. physiciansweekly.comnih.gov These mutations include G719X, L861Q, and S768I, among others. amegroups.orgnih.gov

Several studies have evaluated the efficacy of this compound in this patient population. One ambispective cohort study of treatment-naïve patients with uncommon EGFR mutations reported a median PFS of 14.0 months, an objective response rate (ORR) of 68.8%, and a disease control rate (DCR) of 93.8%. physiciansweekly.comnih.gov Another study focusing on major uncommon EGFR mutations (G719X, L861X, S768I) in the first-line setting found an ORR of 72.2% and a DCR of 100%. nih.gov The specific ORRs for G719X, L861Q, and S768I mutations have been reported to be 66.7%, 50%, and 100%, respectively. mdpi.com this compound has also demonstrated efficacy against central nervous system (CNS) metastases in patients with uncommon EGFR mutations, with high rates of intracranial disease control. nih.govnih.gov

| Study | Setting | Uncommon Mutations Included | ORR | DCR | Median PFS |

|---|---|---|---|---|---|

| Ambispective Cohort Study physiciansweekly.comnih.gov | First-line | Various uncommon mutations | 68.8% | 93.8% | 14.0 months |

| Dual-Center Cohort Study nih.gov | First-line | G719X, L861X, S768I | 72.2% | 100% | Not Reached |

| Comparative Cohort Study mdpi.com | First-line | Major uncommon mutations | 72.2% | 100% | Not Reached |

| Real-world Study ascopubs.org | Multi-line | Major and non-major uncommon mutations | 55.3% | 89.5% | 10.3 months |

This compound, as a pan-HER inhibitor, has been investigated for its activity against tumors with human epidermal growth factor receptor 2 (HER2) mutations and amplifications. mdforlives.comnih.gov In a phase II trial, this compound demonstrated objective responses in patients with lung cancers harboring specific HER2 exon 20 insertions. nih.govnih.gov

In this study of 30 patients with HER2-mutant or HER2-amplified lung cancers, 3 out of 26 patients with HER2 exon 20 mutations achieved a partial response, resulting in a 12% response rate in this subgroup. nih.gov The duration of these responses was noted to be clinically beneficial. nih.gov However, no partial responses were observed in the four patients with HER2-amplified tumors. nih.govnih.gov The median PFS for the HER2-mutant cohort was 3 months. nih.gov These findings suggest that while this compound has activity in a subset of HER2-mutant lung cancers, the patient population is heterogeneous, and not all HER2 alterations confer sensitivity to the drug. mdforlives.com

The analysis of circulating tumor DNA (ctDNA) from plasma, often referred to as liquid biopsy, is an emerging tool for monitoring treatment response and detecting the emergence of resistance mutations in patients undergoing targeted therapies. nih.govyoutube.com In the context of this compound treatment for EGFR-mutant NSCLC, ctDNA analysis can be utilized to identify mechanisms of acquired resistance. asco.org

One of the most common resistance mechanisms to first- and second-generation EGFR TKIs, including this compound, is the development of the T790M mutation in exon 20 of the EGFR gene. nih.gov Real-world data from patients who progressed on first-line this compound showed that the T790M mutation was detected in 40.9% of cases upon re-biopsy (either tissue or liquid). pharmgkb.org Monitoring ctDNA allows for the non-invasive and serial tracking of tumor-associated mutations, which can precede radiological evidence of disease progression. nih.govasco.org This early detection of resistance mutations like T790M can inform subsequent treatment strategies, such as switching to a third-generation TKI like osimertinib (B560133), which is designed to target T790M-positive tumors. nih.govaacrjournals.org

The efficacy of this compound has been evaluated in specific molecularly defined subgroups beyond EGFR and HER2 mutations. One such subgroup is patients with KRAS wild-type (WT) tumors. In a phase II trial, this compound showed a greater improvement in PFS compared to erlotinib in patients with KRAS-WT status (3.71 months vs. 1.91 months). amegroups.org Another phase I/II study in Korean patients with KRAS-WT adenocarcinoma NSCLC who were refractory to chemotherapy and a prior EGFR TKI also demonstrated the antitumor activity of this compound. nih.govmetajournal.com

Furthermore, the presence of co-occurring genetic alterations can influence the response to EGFR inhibitors. nih.govcrick.ac.uk Genomic analyses have identified that alterations in pathways such as WNT/β-catenin and cell cycle genes (CDK4/CDK6) can limit the efficacy of EGFR-targeted therapies. crick.ac.uk The complexity of the tumor genome may increase with TKI treatment, highlighting the importance of understanding the broader genomic context beyond a single driver mutation. crick.ac.uk

Real World Evidence and Post Marketing Surveillance

Real-World Efficacy Data

Efficacy was also observed in specific patient subgroups. Patients with the exon 19 deletion mutation experienced a median PFS of 18.1 months, compared to 15.9 months for those with the L858R mutation. nih.govcancernetwork.com Crucially, dacomitinib showed significant activity in patients with brain metastases, a group excluded from the ARCHER 1050 trial. hmpgloballearningnetwork.comresearchgate.net In patients with brain metastases, the median PFS was 14.5 months, while patients without brain metastases had a median PFS of 20.2 months. nih.govcancernetwork.com Another real-world study from India involving 43 patients also reported high and durable response rates, including in patients with brain metastases and uncommon EGFR mutations. researchgate.net

| Efficacy Parameter | Overall Population | Exon 19 Deletion | L858R Mutation | With Brain Metastases | Without Brain Metastases |

|---|---|---|---|---|---|

| Overall Response Rate (ORR) | 84.3% | N/A | N/A | N/A | N/A |

| Disease Control Rate (DCR) | 91.5% | N/A | N/A | N/A | N/A |

| Median Progression-Free Survival (mPFS) | 16.7 months | 18.1 months | 15.9 months | 14.5 months | 20.2 months |

Patient Characteristics and Outcomes in Real-World Settings

Real-world studies provide a broader understanding of the types of patients who receive this compound in routine clinical practice. A key retrospective study of 153 patients in South Korea offers a detailed snapshot of this population. hmpgloballearningnetwork.comcancernetwork.com The median age at diagnosis was 64.6 years, with a majority of patients being female (60.8%) and never-smokers (68.6%). nih.govcancernetwork.com The predominant histology was adenocarcinoma (96.1%), and most patients (64.7%) were diagnosed at stage IV. nih.govcancernetwork.com

Regarding EGFR mutation status, 50.3% of patients had an exon 19 deletion, and 46.4% had an L858R mutation. nih.govresearchgate.net A significant finding from this real-world cohort was the prevalence of brain metastases at the time of this compound initiation, which was 45.1%. nih.govhmpgloballearningnetwork.com This is a critical patient group for which real-world data is particularly valuable, given their exclusion from the ARCHER 1050 trial. hmpgloballearningnetwork.com

| Characteristic | Value |

|---|---|

| Median Age at Diagnosis | 64.6 years |

| Female | 60.8% |

| Never-Smokers | 68.6% |

| Adenocarcinoma Histology | 96.1% |

| Stage IV at Diagnosis | 64.7% |

| EGFR Exon 19 Deletion | 50.3% |

| EGFR L858R Mutation | 46.4% |

| Brain Metastases at Initiation | 45.1% |

Impact on Patient-Reported Outcomes (PROs)

Both this compound and the comparator, gefitinib (B1684475), led to an early improvement in disease-related symptoms, which was sustained throughout the treatment period. However, this compound was associated with a higher incidence of treatment-related side effects like diarrhea and sore mouth. Notably, the study found that these specific symptoms decreased after dose reductions of this compound.

Dose Modifications in Real-World Use

A prominent theme in the real-world use of this compound is the high frequency of dose modifications to manage adverse events. This practice appears to be more common than what was reported in the ARCHER 1050 clinical trial, where 66% of patients required a dose reduction.

In a large real-world study, dose reduction was necessary for 85.6% of patients who started on the 45 mg daily dose. nih.govcancernetwork.com Of these patients, 49.0% had their dose lowered to 30 mg per day, and 36.6% were further reduced to 15 mg per day. nih.govcancernetwork.com Similarly, a study in India found that 42% of patients who started on a 45 mg dose required a reduction to 30 mg. researchgate.net The median time to the first dose reduction (to 30 mg) was 1.2 months, with a subsequent reduction to 15 mg occurring at a median of 4.3 months.

| Parameter | Finding | Source Study |

|---|---|---|

| Patients Requiring Dose Reduction | 85.6% | South Korean Real-World Study |

| Reduced Dose to 30 mg | 49.0% | South Korean Real-World Study |

| Reduced Dose to 15 mg | 36.6% | South Korean Real-World Study |

| Patients Requiring Dose Reduction (from 45mg) | 42% | Indian Real-World Study |

Comparative Effectiveness and Health Economic Analyses

Cost-Effectiveness Analyses of Dacomitinib vs. Other EGFR TKIs (e.g., Gefitinib)

In a study from a US payer perspective, this compound was found to be a potentially cost-effective option compared to gefitinib (B1684475). nih.govamegroups.cn One analysis calculated the total cost for this compound at $557,894.97 versus $557,564.83 for gefitinib over a 10-year horizon. amegroups.cn However, another US-based study using a lifetime partition survival model concluded that this compound was not likely to be economical, with total costs of $361,331.16 compared to $128,971.84 for gefitinib. nih.govdovepress.comtandfonline.com

From the Chinese healthcare system perspective, this compound was demonstrated to be a cost-effective treatment strategy. nih.govnih.gov In one base-case analysis, the total cost for this compound was CNY 265,512, compared to CNY 247,048 for gefitinib. nih.govnih.gov Another study looking at the Chinese context found this compound to be a dominant intervention, associated with healthcare savings of $160,173.27 over a 10-year period compared to gefitinib. nih.gov

In Europe, findings have varied. A Swedish analysis compared this compound with both afatinib (B358) and osimertinib (B560133). tandfonline.comtandfonline.com The total cost for this compound was SEK 874,615, which was higher than afatinib (SEK 785,767) but substantially lower than osimertinib (SEK 1,488,712). tandfonline.comtandfonline.com A Spanish analysis found that this compound was more effective but also more expensive than gefitinib, with total costs of €33,061 versus €26,692, respectively. becarispublishing.com

| Country/Region (Perspective) | This compound Total Cost | Comparator | Comparator Total Cost | Source |

|---|---|---|---|---|

| United States | $361,331.16 | Gefitinib | $128,971.84 | nih.govdovepress.comtandfonline.com |

| United States | $557,894.97 | Gefitinib | $557,564.83 | amegroups.cn |

| China | CNY 265,512 | Gefitinib | CNY 247,048 | nih.govnih.gov |